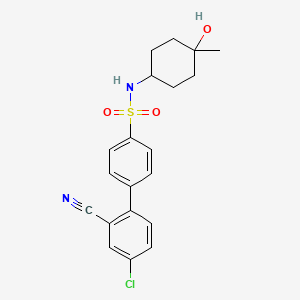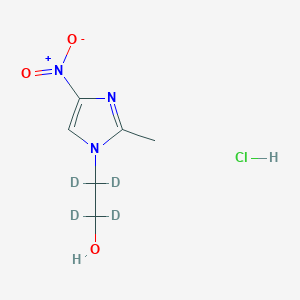
Leramistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leramistat is a small molecule drug that acts as a mitochondrial complex I (NADH dehydrogenase) inhibitor. It is currently under clinical development for the treatment of various conditions, including rheumatoid arthritis and idiopathic pulmonary fibrosis . This compound is known for its unique ability to modulate inflammation at the level of tissue damage, promoting a pro-repair environment and restoring normal bone dynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leramistat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification methods to ensure consistency and quality. The process typically involves batch or continuous flow reactors, followed by crystallization or chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
Leramistat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Aplicaciones Científicas De Investigación
Leramistat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mitochondrial complex I inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Under clinical trials for the treatment of rheumatoid arthritis and idiopathic pulmonary fibrosis.
Mecanismo De Acción
Leramistat exerts its effects by inhibiting mitochondrial complex I (NADH dehydrogenase), which is a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and immune responses. By modulating inflammation at the level of tissue damage, this compound promotes a pro-repair environment and restores normal bone dynamics .
Comparación Con Compuestos Similares
Similar Compounds
Boscalid: A broad-spectrum carboxamide fungicide that inhibits mitochondrial complex II.
Lipoic Acid: An organosulfur compound involved in mitochondrial metabolism.
Glibenclamide: An antidiabetic sulfonylurea derivative that affects mitochondrial function.
Uniqueness of Leramistat
This compound is unique in its selective inhibition of mitochondrial complex I and its ability to modulate inflammation at the level of tissue damage. Unlike other compounds, this compound promotes a pro-repair environment, making it a promising candidate for combination therapy in treating chronic inflammatory and autoimmune disorders .
Propiedades
Número CAS |
1642602-54-7 |
|---|---|
Fórmula molecular |
C20H21ClN2O3S |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3 |
Clave InChI |
PHOYDFRXZMNHIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)




![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)




